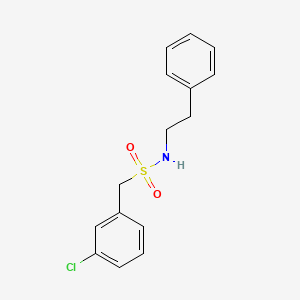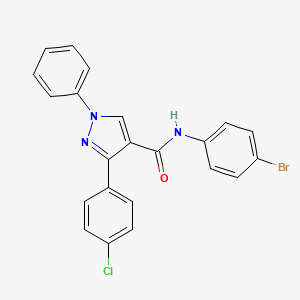![molecular formula C15H16N2O2S2 B4579305 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4579305.png)
2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide often involves reactions under specific conditions such as microwave irradiation, which facilitates the formation of thiophene derivatives through intermediates like 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides (Davoodnia et al., 2009). Another approach includes the interaction of 2-amino-4,5-dimethylthiophene carboxamide with aromatic aldehydes in the presence of concentrated hydrochloric acid, leading to the formation of 2-aryl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine-4-ones (Akramov et al., 2016).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be characterized by various spectroscopic methods. For instance, NMR and IR spectroscopy provide insights into the arrangement of atoms and the presence of functional groups in the molecule, contributing to a deeper understanding of its chemical behavior and properties (Amr et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving thiophene derivatives can lead to a variety of products depending on the reactants and conditions applied. For example, thiophene compounds can undergo reactions to form biologically active molecules with potential applications in pharmacology and materials science. The reactivity of such compounds is often explored to develop new synthetic methods and discover novel properties (Kumar et al., 2008).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties can be tailored by modifying the molecular structure, allowing for the optimization of the compounds for specific uses (Vasu et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the potential applications of thiophene derivatives. Investigations into their chemical behavior can reveal how these compounds can be utilized in creating new materials or in chemical synthesis processes (Ahmed, 2007).
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing derivatives of thiophene compounds, including those related to 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, demonstrating the versatility of these compounds in chemical synthesis. For example, the interaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated, leading to the formation of thieno[2,3-d]pyrimidines, highlighting the compound's role in facilitating novel synthetic routes (Davoodnia et al., 2009). Similarly, novel synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been explored using related thiophene carboxamides as versatile synthons (El-Meligie et al., 2020).
Biological Activities
The compound and its derivatives have shown promising biological activities, warranting further investigation. Although direct studies on the specified compound might be limited, research on structurally related thiophene derivatives has revealed significant anti-inflammatory, antioxidant, and antimicrobial activities. For instance, acid chloride derivatives of closely related thiophene compounds have been evaluated for their anti-inflammatory and antioxidant activities, indicating the potential therapeutic applications of these molecules (Kumar et al., 2008). Additionally, novel substituted thiophene derivatives synthesized from related carboxamides have demonstrated antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting the diverse pharmacological potential of thiophene compounds (Amr et al., 2010).
properties
IUPAC Name |
2-[(4,5-dimethylthiophene-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-7-8(2)20-6-10(7)14(19)17-15-12(13(16)18)9-4-3-5-11(9)21-15/h6H,3-5H2,1-2H3,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZIADMRKQXRAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4579233.png)

![N-(2,4-dichlorophenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4579245.png)
![methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate](/img/structure/B4579250.png)
![ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4579256.png)
![ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B4579270.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4579271.png)
![1-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B4579288.png)
![4-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B4579295.png)


![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4579320.png)
![4-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4579325.png)